molecular formula C13H12N2O5 B4534985 methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B4534985
M. Wt: 276.24 g/mol
InChI Key: CLDDXIRVVRBLHL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate, commonly known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPC is a pyrrole derivative that possesses unique chemical properties, making it a versatile compound for various applications.

Scientific Research Applications

Crystallography

The crystal structure of closely related compounds has been determined to elucidate intramolecular interactions, such as hydrogen bonds, that are crucial for understanding their chemical behavior and potential applications in materials science. For example, the crystal structure of a compound with a similar nitrophenyl group and carboxylate functionality was analyzed, revealing intramolecular hydrogen bonding (Alizadeh, 2005).

Organocatalysis

Zwitterionic salts derived from nitrophenyl isothiocyanate and pyridine have shown effectiveness as mild organocatalysts for transesterification reactions, indicating potential applications in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).

Nonlinear Optics

Molecular complexation strategies have been explored to design materials with quadratic nonlinear optical behavior. Compounds with nitrophenyl groups have been used to study the ideal orientation of chromophores linked by hydrogen bonds, aiming to enhance nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Photoinduced Molecular Interactions

Photoinduced intramolecular bifurcate hydrogen bonding has been investigated, demonstrating the unusual mutual influence of components in molecules containing nitrophenyl groups. Such studies are relevant for the development of photo-responsive materials (Sigalov, Shainyan, & Sterkhova, 2017).

Properties

IUPAC Name

methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-7-10(13(17)20-2)12(16)11(14-7)8-5-3-4-6-9(8)15(18)19/h3-6,14,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDDXIRVVRBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

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